Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate
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Overview
Description
Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . It is an ester derivative of piperidine, featuring a benzyl group attached to the nitrogen atom and a hydroxyl group at the 3-position of the piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate typically involves the following steps:
Starting Materials: Benzylamine and methyl acrylate are commonly used as starting materials.
Reaction Conditions: The reaction between benzylamine and methyl acrylate is carried out under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine.
Cyclization: The intermediate is then cyclized in the presence of sodium methoxide to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester moiety, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the 3-position of the piperidine ring can form hydrogen bonds with active sites, while the benzyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
N-Benzyl-3-hydroxypiperidine: Similar structure but lacks the ester group.
Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate: Contains a ketone group instead of a hydroxyl group at the 3-position.
Uniqueness: Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate is unique due to the presence of both a hydroxyl group and an ester group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in synthesis and research .
Properties
IUPAC Name |
methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-13(16)14(17)8-5-9-15(11-14)10-12-6-3-2-4-7-12/h2-4,6-7,17H,5,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXOGDCEHWDILC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCN(C1)CC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554511 |
Source
|
Record name | Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80554511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112197-88-3 |
Source
|
Record name | Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80554511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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